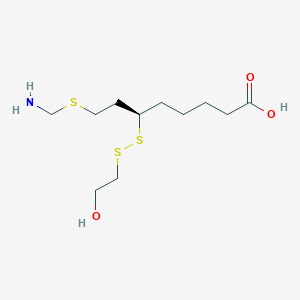
D-glycero-alpha-D-manno-heptose 7-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glycero-D-Mannopyranose-7-Phosphate is a small molecule belonging to the class of organic compounds known as monoalkyl phosphates. These compounds contain a phosphate group linked to exactly one alkyl chain. D-Glycero-D-Mannopyranose-7-Phosphate is involved in the biosynthesis of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glycero-D-Mannopyranose-7-Phosphate typically involves the isomerization of D-sedoheptulose 7-phosphate. This reaction is catalyzed by the enzyme phosphoheptose isomerase, which converts D-sedoheptulose 7-phosphate into D-Glycero-D-Mannopyranose-7-Phosphate . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure the enzyme’s activity.
Industrial Production Methods: Industrial production of D-Glycero-D-Mannopyranose-7-Phosphate may involve biotechnological approaches, such as the use of genetically engineered microorganisms that overexpress the phosphoheptose isomerase enzyme. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: D-Glycero-D-Mannopyranose-7-Phosphate undergoes various chemical reactions, including isomerization, phosphorylation, and hydrolysis. The isomerization reaction is catalyzed by phosphoheptose isomerase, converting D-sedoheptulose 7-phosphate into D-Glycero-D-Mannopyranose-7-Phosphate .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of D-Glycero-D-Mannopyranose-7-Phosphate include enzymes like phosphoheptose isomerase, cofactors such as magnesium ions, and substrates like D-sedoheptulose 7-phosphate . The reactions typically occur under mild conditions, including neutral pH and moderate temperatures.
Major Products: The major product formed from the isomerization reaction is D-Glycero-D-Mannopyranose-7-Phosphate itself. Further reactions, such as phosphorylation, can lead to the formation of other phosphorylated derivatives, which play crucial roles in various biosynthetic pathways .
Aplicaciones Científicas De Investigación
D-Glycero-D-Mannopyranose-7-Phosphate has several scientific research applications, particularly in the fields of microbiology, biochemistry, and immunology. It is a key intermediate in the biosynthesis of lipopolysaccharides, which are vital for the structural integrity and virulence of Gram-negative bacteria . Researchers study this compound to understand bacterial pathogenesis and develop novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .
In immunology, D-Glycero-D-Mannopyranose-7-Phosphate and its derivatives are investigated for their potential as immune modulators. These compounds can trigger inflammatory responses, making them valuable tools for studying immune signaling pathways and developing therapeutic agents .
Mecanismo De Acción
The mechanism of action of D-Glycero-D-Mannopyranose-7-Phosphate involves its role as an intermediate in the biosynthesis of lipopolysaccharides. The compound is produced through the isomerization of D-sedoheptulose 7-phosphate by phosphoheptose isomerase . It then undergoes further enzymatic modifications to form complex lipopolysaccharide structures, which are essential for bacterial cell wall integrity and function .
Comparación Con Compuestos Similares
D-Glycero-D-Mannopyranose-7-Phosphate is similar to other phosphorylated sugars, such as D-Glycero-D-Manno-Heptose-1-Phosphate and D-Glycero-D-Manno-Heptose-1,7-Bisphosphate . These compounds share structural similarities and participate in related biosynthetic pathways. D-Glycero-D-Mannopyranose-7-Phosphate is unique in its specific role in the early steps of lipopolysaccharide biosynthesis, making it a critical target for studying bacterial virulence and developing antimicrobial strategies .
List of Similar Compounds:- D-Glycero-D-Manno-Heptose-1-Phosphate
- D-Glycero-D-Manno-Heptose-1,7-Bisphosphate
- D-Sedoheptulose 7-Phosphate
Propiedades
Fórmula molecular |
C7H15O10P |
|---|---|
Peso molecular |
290.16 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O10P/c8-2(1-16-18(13,14)15)6-4(10)3(9)5(11)7(12)17-6/h2-12H,1H2,(H2,13,14,15)/t2-,3+,4+,5+,6-,7+/m1/s1 |
Clave InChI |
SDADNVAZGVDAIM-QTNLNCNHSA-N |
SMILES isomérico |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C1C(C(C(C(O1)O)O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2(s)-Cyclopentyl-1(r)-hydroxy-3(r)methyl]-5-[(2(s)-tertiary-butylamino-carbonyl)-4-(n1-(2)-(n-methylpiperazinyl)-3-chloro-pyrazinyl-5-carbonyl)-piperazino]-4(s)-hydroxy-2(r)-phenylmethyl-pentanamide](/img/structure/B10777915.png)

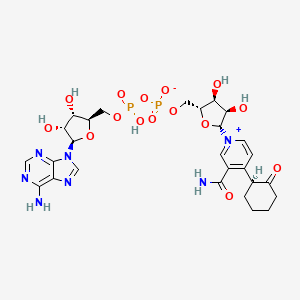
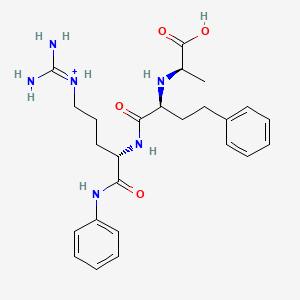
![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)

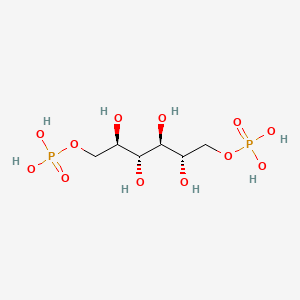
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
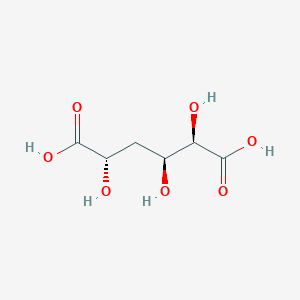
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
